REACTION_CXSMILES
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C(Cl)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4]C=1.[C:10]([O:13][C:14](=[O:16])[CH3:15])(=[O:12])[CH3:11]>>[C:10]([O:13][C:14](=[O:16])[C:15]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:2]=1)(=[O:12])[C:11]1[CH:2]=[CH:7][CH:6]=[CH:5][CH:4]=1
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Name
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|
Quantity
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300 g
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Type
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reactant
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Smiles
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C(C1=CC=CC=C1)(=O)Cl
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Name
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|
Quantity
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91 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture is heated to 100° to 120° C
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Type
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CUSTOM
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Details
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The resultant acetyl chloride is removed by distillation under reduced pressure (400 mbar) and, upon completion of the reaction, excess benzoyl chloride
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Type
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CUSTOM
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Details
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is removed by distillation at about 7 mbar
|
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)(=O)OC(C1=CC=CC=C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |